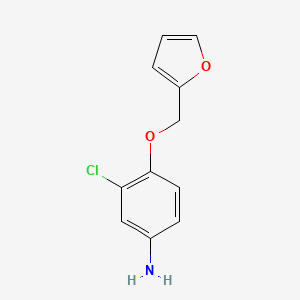

3-Chloro-4-(furan-2-ylmethoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

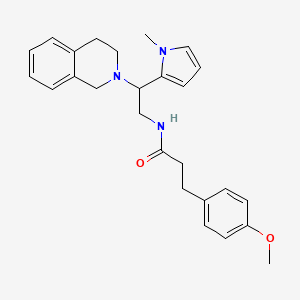

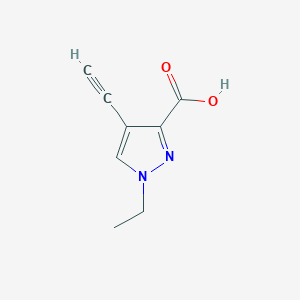

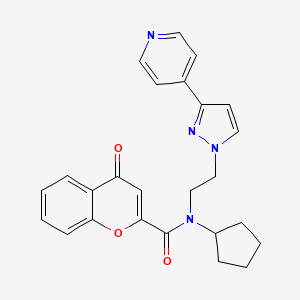

3-Chloro-4-(furan-2-ylmethoxy)aniline is a chemical compound with the molecular formula C11H10ClNO2 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular weight of 3-Chloro-4-(furan-2-ylmethoxy)aniline is 223.66 . The InChI code for this compound is 1S/C11H10ClNO2/c12-10-6-8 (13)3-4-11 (10)15-7-9-2-1-5-14-9/h1-6H,7,13H2 .Applications De Recherche Scientifique

Photochemical Preparation and Synthetic Applications

Research shows that derivatives of 3-Chloro-4-(furan-2-ylmethoxy)aniline, such as 2-(4-N,N-dimethylaminophenyl) heterocycles, can be obtained through photochemical processes. This involves the photolysis of related compounds in the presence of furan, leading to the formation of various heterocyclic compounds. These processes are characterized by high regio- and chemoselectivity (Guizzardi, Mella, Fagnoni, & Albini, 2000).

Corrosion Inhibition

A study explored the use of furan Schiff base derivatives, related to 3-Chloro-4-(furan-2-ylmethoxy)aniline, as corrosion inhibitors for copper in acidic environments. This compound demonstrated significant efficiency in reducing corrosion, attributed to its adsorption on the copper surface, which follows the Langmuir isotherm model (Issaadi, Douadi, & Chafaa, 2014).

Synthesis of Oxazepine Derivatives

Another application involves the synthesis of oxazepine derivatives using aniline reacted with aromatic heterocyclic aldehydes, including furan-2-carbaldehyde. These structures have been characterized through various analytical techniques, suggesting potential applications in the development of new compounds (Jirjees, 2022).

Alternative Coupling Reactions and Catalysis

In the field of catalysis, derivatives of 3-Chloro-4-(furan-2-ylmethoxy)aniline have been utilized. For example, treatment of dienimides in the presence of a Lewis acid and (trimethylsiloxy)furan leads to the formation of aniline furan-2(5H)-ones, demonstrating potential in various organic synthesis applications (Giroux et al., 2009).

Synthesis of Furan-2(5H)-ones

The synthesis of furan-2(5H)-ones, using catalysts such as nano-colloidal silica-tethered polyhedral oligomeric silsesquioxanes, has been achieved through reactions involving aniline derivatives. This method is noted for its efficiency, short reaction times, and eco-friendliness, contributing to the green chemistry field (Shahbazi-Alavi et al., 2019).

Safety and Hazards

The safety information available indicates that 3-Chloro-4-(furan-2-ylmethoxy)aniline has the following hazard statements: H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

3-chloro-4-(furan-2-ylmethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c12-10-6-8(13)3-4-11(10)15-7-9-2-1-5-14-9/h1-6H,7,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKBBTZVVAZTOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COC2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(furan-2-ylmethoxy)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2370382.png)

![3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2370390.png)

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2370393.png)

![2-(4-chlorophenyl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2370396.png)

![2,6-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2370399.png)